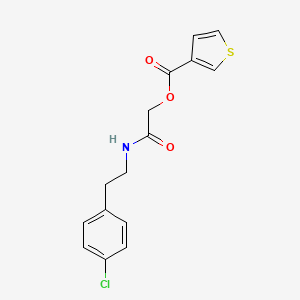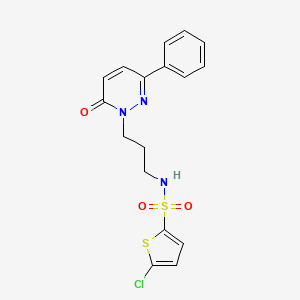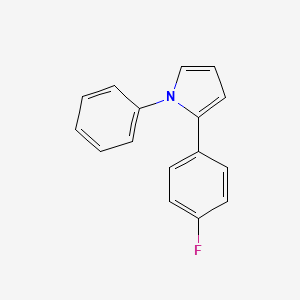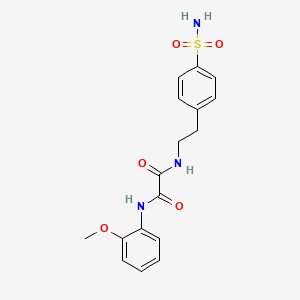
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide, also known as CMBS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. CMBS is a sulfonamide derivative that contains a chlorophenyl group and a morpholino group linked to the benzene ring through a methylene bridge.
作用機序
The mechanism of action of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH and ion transport. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has also been shown to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and neurotransmitter release. In vivo studies have shown that (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide in lab experiments is its versatility. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide can be used as a scaffold for the synthesis of new compounds with potential therapeutic applications. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide can also be used as a tool to study the activity of enzymes and receptors. One limitation of using (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide. One direction is the development of new compounds based on the (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide scaffold with potential therapeutic applications. Another direction is the study of the activity of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide on other enzymes and receptors. Additionally, the development of new synthesis methods for (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide could lead to higher yields and better solubility. Finally, the study of the pharmacokinetics and toxicity of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide could lead to its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been extensively studied for its potential applications in cancer research, neuroscience, and drug discovery. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to inhibit the growth of cancer cells, modulate the activity of ion channels and receptors, and have anti-inflammatory and analgesic effects. (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide involves the reaction of 4-chlorobenzene sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde in the presence of an acid catalyst to form the final product, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been shown to modulate the activity of ion channels and receptors, which can lead to the development of new drugs for neurological disorders. In drug discovery, (E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications.
特性
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-8-6-14(7-9-15)17(20-10-12-23-13-11-20)19-24(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBMGXHPNGGCFH-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-chlorophenyl)(morpholino)methylene)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)
![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)
![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)




![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2741210.png)